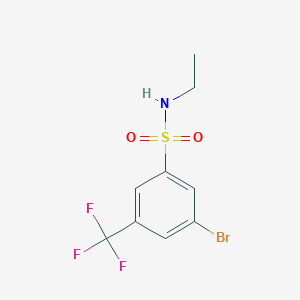

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

説明

特性

IUPAC Name |

3-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAJDJLFFZNDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650513 | |

| Record name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-79-0 | |

| Record name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 3-Bromo-5-(trifluoromethyl)aniline Intermediate

A critical precursor for the target sulfonamide is 3-bromo-5-(trifluoromethyl)aniline. According to a Chinese patent (CN101168510A), an industrially viable preparation method involves the following sequence:

| Step Number | Reaction Description | Conditions/Details | Yield/Notes |

|---|---|---|---|

| 1 | Acetylation of 4-bromo-2-trifluoromethylaniline | React with acetic acid and acetic anhydride at 50-60 °C, then warm to 60-100 °C until completion | Yield 98%, purity 99.6% |

| 2 | Nitration of acetylated intermediate | Stir with sulfuric acid and nitric acid below 20 °C, then cool to 10 °C | Controlled nitration for selectivity |

| 3 | Deacetylation | Hydrolysis with 30% hydrochloric acid under reflux | Complete hydrolysis of amide |

| 4 | Deamination and diazotization | Sodium nitrite in sulfuric acid at 10 °C, followed by treatment with phosphoric acid and reducing agents | Formation of diazonium intermediate |

| 5 | Reduction | Iron powder with glacial acetic acid under reflux to reduce diazonium salt to aniline | Final formation of 3-bromo-5-(trifluoromethyl)aniline |

This method is notable for its industrial applicability, with a total recovery yield of approximately 43% and suitability for scale-up. The process uses conventional unit operations and allows for recovery and reuse of reagents. Zinc powder can be added as a catalyst during acetylation to improve reaction efficiency.

Formation of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Once the 3-bromo-5-(trifluoromethyl)aniline is obtained, the sulfonamide formation proceeds by reaction with sulfonyl chloride derivatives. Literature on related sulfonamide synthesis (e.g., sulfonamide-substituted benzamides) indicates the following general method:

| Step Number | Reaction Description | Conditions/Details | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of sulfonyl chloride derivative | Sulfonyl chlorides are prepared or procured with the desired substitution pattern | Purity critical for subsequent step |

| 2 | Sulfonamide formation | Stirring equimolar amounts of 3-bromo-5-(trifluoromethyl)aniline with sulfonyl chloride in acetonitrile or DMF at 0 °C to room temperature | Reaction time 3-4 hours; basic media to neutralize HCl formed |

| 3 | N-ethylation or direct use of ethylamine | If not directly using ethylamine as sulfonamide nitrogen source, alkylation of sulfonamide nitrogen with ethyl halides can be performed | Controlled conditions to avoid over-alkylation |

The reaction is typically monitored by FT-IR and NMR spectroscopy to confirm the formation of the sulfonamide bond, indicated by characteristic amide NH stretching bands around 1635–1690 cm⁻¹ and corresponding NMR signals.

Detailed Synthetic Procedure (Example)

A representative synthetic procedure for preparing this compound can be summarized as follows:

| Step | Reagents and Conditions | Remarks |

|---|---|---|

| 1 | Dissolve 3-bromo-5-(trifluoromethyl)aniline (1 equiv) in dry acetonitrile or DMF | Use dry solvents to prevent hydrolysis |

| 2 | Add sulfonyl chloride derivative (1 equiv) dropwise at 0 °C under stirring | Maintain temperature to control reaction |

| 3 | Add triethylamine or other base to neutralize HCl formed | Base stoichiometry critical for yield |

| 4 | Stir reaction mixture for 3–4 hours, gradually warming to room temperature | Monitor reaction progress by TLC or HPLC |

| 5 | Quench reaction, extract product with organic solvent, wash, dry, and purify by recrystallization or chromatography | Purity confirmed by NMR, IR, MS |

| 6 | If N-ethyl sulfonamide is not formed directly, perform N-ethylation by reacting sulfonamide with ethyl halide in presence of base | Alkylation step requires careful control |

Research Findings and Yields

- The sulfonamide formation step typically achieves moderate to good yields ranging from 50% to 62% under mild conditions.

- The acetylation-nitration-deacetylation sequence for the aniline intermediate shows a high yield in acetylation (up to 98%) and good overall recovery (43%) for the full sequence.

- Spectroscopic characterization confirms the structure and purity of intermediates and final products, employing IR (NH stretch 3456–3208 cm⁻¹ for amines, 1635–1690 cm⁻¹ for sulfonamides), ¹H-, ¹³C-, and ¹⁹F-NMR, and mass spectrometry.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Acetylation | 4-Bromo-2-trifluoromethylaniline + Acetic anhydride | 50-60 °C, acetic acid solvent, zinc catalyst optional | 98% yield, high purity |

| 2. Nitration | Acetylated intermediate + H2SO4 + HNO3 | Below 20 °C, controlled addition | Selective nitration |

| 3. Deacetylation | Hydrolysis with 30% HCl | Reflux conditions | Complete amide hydrolysis |

| 4. Deamination/Diazotization | Sodium nitrite in H2SO4, followed by phosphoric acid and reducing agents | 10 °C, ice bath | Formation of diazonium salt |

| 5. Reduction | Iron powder + glacial acetic acid reflux | 90-95 °C reflux | Formation of 3-bromo-5-(trifluoromethyl)aniline |

| 6. Sulfonamide formation | 3-Bromo-5-(trifluoromethyl)aniline + sulfonyl chloride | 0 °C to RT, acetonitrile or DMF, base present | 50-62% yield |

| 7. N-Ethylation (if needed) | Alkylation of sulfonamide nitrogen with ethyl halide | Base present, controlled conditions | Avoids over-alkylation |

化学反応の分析

Types of Reactions

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Substitution: Formation of new sulfonamide derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide exhibits significant antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. The introduction of the trifluoromethyl group enhances membrane permeability and bioavailability, potentially increasing the efficacy of the compound against resistant bacterial strains.

Anticancer Potential

Research indicates that modifications in sulfonamide structures can lead to compounds with unique antitumor properties. The trifluoromethyl group may play a role in enhancing the interaction of the compound with cancer cell targets, thereby improving its anticancer activity . Ongoing studies are investigating its effects on various cancer cell lines and its mechanisms of action against tumor growth.

Agrochemicals

The compound is utilized in developing herbicides and pesticides due to its ability to inhibit specific enzymes in plants. This inhibition can disrupt critical metabolic pathways, offering potential solutions for crop protection against pests and diseases. The sulfonamide structure allows for targeted action, minimizing collateral damage to non-target organisms.

Material Science

In material science, this compound is explored for synthesizing advanced materials with unique electronic and optical properties. Its incorporation into polymers can enhance conductivity and stability, making it a candidate for applications in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed enhanced antibacterial activity compared to non-fluorinated analogs. The inclusion of the trifluoromethyl group increased potency against resistant strains of Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Cancer Treatment

In preclinical trials, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly more than traditional sulfonamides. Further investigation revealed that the trifluoromethyl substitution improved binding affinity to target proteins involved in cancer progression .

作用機序

The mechanism of action of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.

Signal Transduction: The trifluoromethyl group can modulate signal transduction pathways by affecting the hydrophobic interactions within the cell membrane.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects: Bromine and Alkyl/Aryl Groups

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)

- Molecular Formula: C₈H₁₀BrNO₂S.

- Key Differences : Replaces the ethyl and CF₃ groups with N-methyl and 5-methyl substituents.

- Implications: The methyl groups reduce steric hindrance compared to the ethyl and CF₃ groups in the target compound.

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Molecular Formula : C₁₇H₁₄F₃N₃O₂S.

- Key Differences : Incorporates a pyrazole ring with a 4-methylphenyl group and CF₃ substituent.

- Implications :

Perfluorinated Benzenesulfonamides (e.g., CAS 52026-59-2)

- Key Features: Contain multiple fluorinated substituents (e.g., pentafluoroethyl, phosphonooxy).

- Implications: Extreme fluorination increases chemical inertness and thermal stability, making these compounds suitable for high-performance materials or surfactants.

CAS 338794-54-0 (Triazole-Containing Derivative)

- Molecular Formula : C₂₀H₂₃BrN₄O₃S₂.

- Key Differences: Features a bromine atom, ethyl-triazole, and phenoxyethylthio substituents.

- Implications :

Structural and Functional Comparison Table

Research Findings and Implications

- Electron-Withdrawing Groups : The CF₃ and bromine in the target compound likely enhance electrophilic substitution resistance but may improve binding to hydrophobic protein pockets, a trait observed in Celecoxib .

- Fluorination Trade-offs : While heavily fluorinated compounds () excel in stability, the target compound’s moderate fluorination may offer a better balance for drug-like properties .

生物活性

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-79-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a bromine atom, is part of a broader class of sulfonamides known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₉BrF₃NO₂S. Its structure includes a sulfonamide functional group attached to a benzene ring with both bromine and trifluoromethyl substituents, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of sulfonamides, including this compound, can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase (DHPS). The trifluoromethyl group may enhance binding affinity to the active site.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens, including bacteria and fungi. The presence of halogen atoms like bromine can increase lipophilicity, aiding in membrane penetration.

- Anticancer Potential : Some studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various sulfonamides, including derivatives with trifluoromethyl substitutions. Results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Anticancer Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G2/M phase.

- Molecular Modeling Studies : Computational docking studies indicated that this compound binds effectively to DHPS, supporting its potential as an antimalarial agent. The binding affinity was calculated using molecular dynamics simulations.

Data Tables

Q & A

Basic: What synthetic strategies are effective for preparing 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via sulfonylation of a brominated benzene scaffold. A typical route involves:

Sulfonyl Chloride Formation : React 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8) with ethylamine in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of sulfonyl chloride to ethylamine) and add triethylamine as a base to scavenge HCl .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 335.96 (C₉H₁₀BrF₃NO₂S) .

Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The bromine atom acts as a directing group, enabling selective functionalization. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.5 equiv), and K₂CO₃ in dioxane/water (4:1) at 80°C. Monitor reaction progress via TLC. The bromine’s electronegativity stabilizes the transition state, favoring para-substitution relative to the sulfonamide group .

- Contradictions : Competing trifluoromethyl group effects (steric vs. electronic) may alter reactivity; DFT calculations (B3LYP/6-31G*) can model transition states to resolve discrepancies .

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). The trifluoromethyl group may cause disorder; collect data at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL-2018 for anisotropic refinement. For disordered CF₃ groups, apply PART and ISOR restraints. Validate with R1 < 5% and wR2 < 12% .

- Twinned Crystals : Use the TWIN/BASF command in SHELX to model twin domains .

Advanced: How can computational modeling predict the compound’s binding affinity to carbonic anhydrase isoforms?

Methodological Answer:

Docking Studies : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB: 3KS3). The sulfonamide group coordinates the active-site zinc ion, while the CF₃ group occupies hydrophobic pockets .

MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA. Compare with experimental IC₅₀ values from fluorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis inhibition) .

Advanced: How to resolve contradictory data in reaction kinetics studies involving this sulfonamide?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic substitution (e.g., Br → SCN exchange) at varying temperatures (20–60°C).

- Arrhenius Analysis : Plot ln(k) vs. 1/T to determine activation energy. Discrepancies may arise from solvent effects (e.g., DMSO vs. DMF polarity); replicate experiments in multiple solvents .

- Competing Pathways : LC-MS/MS identifies byproducts (e.g., debrominated intermediates), clarifying mechanistic deviations .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。